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Compound of Interest

Compound Name: coenzyme F420

Cat. No.: B3055463 Get Quote

For researchers, scientists, and drug development professionals, the efficient in vitro

regeneration of coenzyme F420 is crucial for harnessing the potential of F420-dependent

enzymes in various biocatalytic and drug discovery applications. This document provides

detailed application notes and experimental protocols for the primary methods of coenzyme
F420 cofactor regeneration, including enzymatic, electrochemical, and photochemical

approaches.

Coenzyme F420, a deazaflavin derivative, is a low-potential hydride carrier involved in a range

of redox reactions in archaea and bacteria. Its unique properties make F420-dependent

enzymes attractive for challenging chemical transformations. However, the high cost and

limited availability of the reduced form, F420H2, necessitate robust in vitro regeneration

systems. This guide offers a comprehensive overview of established and emerging methods to

regenerate F420H2, complete with quantitative data for comparison, detailed experimental

protocols, and visual workflows to facilitate experimental design and execution.

Enzymatic Methods for F420 Regeneration
Enzymatic methods are the most established and widely used approaches for in vitro F420

regeneration, offering high specificity and efficiency. These systems typically couple the

reduction of F420 to the oxidation of a sacrificial co-substrate.
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F420-Dependent Glucose-6-Phosphate Dehydrogenase
(FGD)
The F420-dependent glucose-6-phosphate dehydrogenase (FGD) is a key enzyme in

mycobacteria for producing reduced F420.[1][2] It catalyzes the oxidation of glucose-6-

phosphate (G6P) to 6-phosphogluconolactone, with the concomitant reduction of F420 to

F420H2.[1][3]

Table 1: Quantitative Data for F420 Regeneration using FGD

Enzyme
Source

Specific
Activity
(µmol
F420
reduced
min⁻¹
mg⁻¹)

Apparent
Kₘ (F420)
(µM)

Apparent
Kₘ (G6P)
(mM)

Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e(s)

Mycobacte

rium

smegmatis

0.014 -

0.418
- - - - [4]

Rhodococc

us jostii

RHA1 (Rh-

FGD1)

- 3.8 0.31 7.5 25 [5]

Cryptospor

angium

arvum

(Cryar-

FGD)

- - - 7.5 - [2]

Note: Specific activity can vary depending on the purity of the enzyme and assay conditions.

Experimental Protocol: F420 Regeneration using FGD
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This protocol describes a typical spectrophotometric assay to monitor the regeneration of

F420H2 by FGD.

Materials:

Purified F420-dependent glucose-6-phosphate dehydrogenase (FGD)

Coenzyme F420 (oxidized form)

D-Glucose-6-phosphate (G6P)

Tris-HCl buffer (50 mM, pH 7.5)

NaCl (300 mM)

β-mercaptoethanol (1 mM)

EDTA (1 mM)

UV-Vis spectrophotometer

Procedure:

Prepare a reaction mixture in a quartz cuvette containing:

50 mM Tris-HCl, pH 7.5

300 mM NaCl

1 mM β-mercaptoethanol

1 mM EDTA

20 µM Coenzyme F420

1 mM D-Glucose-6-phosphate (G6P)

Equilibrate the reaction mixture to 25°C.
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Initiate the reaction by adding a known concentration of purified FGD (e.g., 10-100 nM final

concentration).

Monitor the reduction of F420 by measuring the decrease in absorbance at 420 nm (ε₄₂₀ =

25.9 mM⁻¹ cm⁻¹).[5]

Calculate the initial rate of F420 reduction from the linear portion of the absorbance change

over time.

Workflow for F420 Regeneration using FGD
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Caption: Enzymatic regeneration of F420 using FGD.

F420:NADPH Oxidoreductase (Fno)
F420:NADPH oxidoreductase (Fno) catalyzes the reversible transfer of a hydride ion between

F420 and NADP+.[6] In many bacteria, Fno functions to provide reduced F420 at the expense

of NADPH.[7] The direction of the reaction is highly dependent on the pH.[7]

Table 2: Quantitative Data for F420 Regeneration using Fno
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Enzyme
Source

Specific
Activity
(µmol
F420
reduced
min⁻¹
mg⁻¹)

kcat
(s⁻¹)
(for
F420
reductio
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nt Kₘ
(F420)
(µM)

Appare
nt Kₘ
(NADPH
) (µM)

Optimal
pH (for
F420
reductio
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Optimal
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(°C)

Referen
ce(s)

Thermobi

fida fusca

(Tfu-

FNO)

-

14 (T28A

mutant

with

NADPH)

- - 4.0 - 6.0 65 [8]

Methano

genium

organoph

ilum

- - - - - - [6]

Experimental Protocol: F420 Regeneration using Fno

This protocol outlines a spectrophotometric assay to measure F420 regeneration by Fno.

Materials:

Purified F420:NADPH oxidoreductase (Fno)

Coenzyme F420 (oxidized form)

NADPH

Potassium phosphate buffer (50 mM, pH 6.0)

UV-Vis spectrophotometer

Procedure:

Prepare a reaction mixture in a quartz cuvette containing:
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50 mM potassium phosphate buffer, pH 6.0

Varying concentrations of Coenzyme F420 (e.g., 1-50 µM)

A saturating concentration of NADPH (e.g., 200 µM)

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or the optimal

temperature for the specific Fno).

Initiate the reaction by adding a known concentration of purified Fno.

Monitor the reduction of F420 by following the decrease in absorbance at 420 nm.

To determine the kinetic parameters for NADPH, use a saturating concentration of F420 and

vary the concentration of NADPH.

Workflow for F420 Regeneration using Fno

Reactants
Products

NADPH
Fno Enzyme

F420 (oxidized)

NADP+

F420H2 (reduced)

Click to download full resolution via product page

Caption: Enzymatic regeneration of F420 using Fno.

Other Enzymatic Systems
F420-Dependent Formate Dehydrogenase (FDH): This enzyme utilizes formate as a cheap

and readily available electron donor, producing CO₂, a volatile byproduct that is easily
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removed from the reaction mixture.[9] The FDH from Methanobacterium formicicum has a

specific activity of 41.2 µmol of F420 reduced min⁻¹ mg⁻¹ of protein.[9]

F420-Dependent Secondary Alcohol Dehydrogenase (ADH): These enzymes catalyze the

reversible oxidation of secondary alcohols to ketones, coupled with the reduction of F420.

[10] Isopropanol is a commonly used, inexpensive co-substrate.

Electrochemical Methods for F420 Regeneration
Electrochemical methods offer a clean and controllable alternative to enzymatic regeneration,

using an electric current to provide the reducing equivalents. This approach can avoid the use

of co-substrates and co-product formation.

A promising approach involves a bidirectional electro-enzymatic reaction using F420-

dependent sulfite reductase (Fsr) and a redox mediator like benzyl viologen. This system

allows for the reversible electrochemical oxidation and reduction of F420 by controlling the

electrode potential. The formal redox potential of F420 in this system was determined to be

-540 mV vs. Ag|AgCl|sat. KCl.

Experimental Protocol: Electrochemical F420 Regeneration

This protocol provides a general framework for setting up an electrochemical F420

regeneration system.

Materials:

Three-electrode electrochemical cell (working electrode, counter electrode, reference

electrode)

Potentiostat

Purified F420-dependent enzyme (e.g., F420-dependent sulfite reductase)

Redox mediator (e.g., benzyl viologen)

Coenzyme F420

Anaerobic buffer solution (e.g., potassium phosphate buffer)
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Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

Assemble the three-electrode cell. The choice of electrode material is critical and may

require optimization.

Deoxygenate the buffer solution by purging with an inert gas.

Add the deoxygenated buffer, coenzyme F420, the F420-dependent enzyme, and the redox

mediator to the electrochemical cell under an inert atmosphere.

Apply a suitable reduction potential to the working electrode using the potentiostat. The

optimal potential will be slightly more negative than the formal redox potential of F420.

Monitor the reduction of F420 spectrophotometrically by withdrawing samples at different

time points and measuring the absorbance at 420 nm.

The efficiency of the regeneration can be assessed by calculating the Faradaic efficiency,

which is the ratio of the amount of F420H2 produced to the theoretical amount based on the

total charge passed.

Workflow for Electrochemical F420 Regeneration
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Caption: Electrochemical regeneration of F420.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b3055463?utm_src=pdf-body
https://www.benchchem.com/product/b3055463?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photochemical Methods for F420 Regeneration
Photochemical methods utilize light energy to drive the reduction of F420, often in the presence

of a photosensitizer and a sacrificial electron donor. While less explored for F420 compared to

other cofactors, deazaflavins (the core structure of F420) are known to act as photocatalysts.

[11]

This method offers the potential for a clean regeneration system without the need for additional

enzymes. The efficiency of photochemical regeneration is determined by the quantum yield,

which is the number of F420 molecules reduced per photon absorbed.

Experimental Protocol: Photochemical F420 Regeneration

This protocol provides a conceptual outline for a photochemical F420 regeneration experiment.

Materials:

Light source with a specific wavelength output (e.g., UV-A or blue light)

Photoreactor or cuvette transparent to the chosen wavelength

Coenzyme F420

Photosensitizer (optional, as F420 itself can act as one)

Sacrificial electron donor (e.g., EDTA, triethanolamine)

Anaerobic buffer solution

Inert gas supply

Procedure:

Prepare a reaction mixture containing F420, the sacrificial electron donor, and optionally a

photosensitizer in an anaerobic buffer.

Transfer the solution to the photoreactor or cuvette and seal it to maintain anaerobic

conditions.
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Irradiate the sample with the light source for a defined period.

Monitor the reduction of F420 by taking samples at intervals and measuring the absorbance

at 420 nm.

The quantum yield can be determined by measuring the photon flux of the light source and

the rate of F420 reduction.

Workflow for Photochemical F420 Regeneration
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Caption: Photochemical regeneration of F420.

Conclusion
The choice of an in vitro F420 regeneration method depends on the specific application,

considering factors such as cost, scalability, and the potential for interference with the primary

enzymatic reaction. Enzymatic methods, particularly those employing FGD, are currently the

most mature and offer high efficiency. Electrochemical and photochemical methods, while less

developed for F420, represent promising avenues for clean and controllable cofactor

regeneration. The detailed protocols and comparative data presented in these application notes

are intended to guide researchers in selecting and implementing the most suitable F420

regeneration system for their experimental needs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3055463?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3055463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

